N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Material Science
Compounds with similar structural motifs, such as those containing benzamide or pyrazole groups, are often explored for their chemical properties and potential in synthesizing novel materials. For example, the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone showcases the interest in developing new polymeric materials with enhanced thermal stability and solubility profiles. These materials are significant for their potential applications in high-performance plastics, films, and coatings due to their excellent mechanical properties and thermal resistance (Yang, Hsiao, & Yang, 1999).
Pharmaceutical and Medicinal Chemistry
Compounds containing pyrazole and benzamide groups are frequently investigated for their biological activities. For instance, new anti-tumor agents have been developed based on benzopyranylamine compounds, highlighting the ongoing research into novel therapeutic agents with potential cancer-fighting properties (Jurd, 1996). This research area is crucial for discovering new drugs and understanding the molecular basis of disease.
Catalysis and Chemical Reactions
Research into molybdenum(VI) dioxo complexes with tridentate phenolate ligands demonstrates the exploration of catalysts for oxygen atom transfer reactions, which are essential in synthetic chemistry for the efficient and selective transformation of organic compounds. These catalysts can be used in various chemical reactions, including those relevant to pharmaceutical synthesis and environmental remediation (Judmaier et al., 2009).
Nanotechnology and Material Engineering
The development of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides points to the significance of these compounds in creating new materials with specific optical and electronic properties. Such materials are of interest for applications in optoelectronics, photovoltaics, and sensors due to their unique fluorescence and gelation capabilities (Wu et al., 2011).
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-20(2,3)24-18(14-10-28-11-15(14)22-24)21-19(27)12-4-6-13(7-5-12)23-16(25)8-9-17(23)26/h4-7H,8-11H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFOMDJGUGCBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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